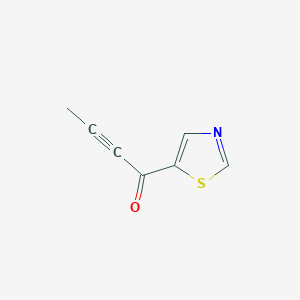
1-(1,3-Thiazol-5-yl)but-2-yn-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,3-Thiazol-5-yl)but-2-yn-1-one is a heterocyclic compound featuring a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, agrochemicals, and industrial processes .
準備方法
The synthesis of 1-(1,3-Thiazol-5-yl)but-2-yn-1-one typically involves the cyclization and condensation of haloketones with thioamides. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under specific conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
1-(1,3-Thiazol-5-yl)but-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines.
科学的研究の応用
1-(1,3-Thiazol-5-yl)but-2-yn-1-one has a wide range of scientific research applications:
Biology: Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. .
Medicine: The compound’s potential therapeutic properties make it a candidate for drug discovery and development, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the production of agrochemicals, dyes, and photographic sensitizers.
作用機序
The mechanism of action of 1-(1,3-Thiazol-5-yl)but-2-yn-1-one involves its interaction with specific molecular targets and pathways. The thiazole ring can participate in various biochemical reactions, including the inhibition of enzymes and the modulation of receptor activity. The compound’s effects are mediated through its ability to form stable complexes with biological macromolecules, leading to changes in cellular processes .
類似化合物との比較
1-(1,3-Thiazol-5-yl)but-2-yn-1-one can be compared with other thiazole derivatives, such as:
2-Acetylthiazole: Known for its use in flavor and fragrance industries.
1-(1,3-Thiazol-2-yl)ethanone: Used in the synthesis of various pharmaceuticals.
Thiazofurin: An anticancer agent with a different substitution pattern on the thiazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
生物活性
1-(1,3-Thiazol-5-yl)but-2-yn-1-one is a compound characterized by its thiazole ring and alkyne functional group. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : C7H7NOS
- Molecular Weight : 153.20 g/mol
- Structural Features : The compound consists of a thiazole ring (a five-membered heterocyclic structure containing nitrogen and sulfur) and a but-2-yn-1-one moiety, which enhances its reactivity.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against various bacterial and fungal strains. Key findings include:
- Bacterial Inhibition : The compound exhibits effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli. In vitro studies have shown minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for derivatives of similar thiazole compounds .
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.22 |
| Escherichia coli | 0.25 |
| Candida albicans | 50 |
Anticancer Activity
Research has indicated that this compound possesses anticancer properties, particularly against various cancer cell lines:
- Cell Lines Tested : HepG2 (liver cancer), MCF-7 (breast cancer), HCT116 (colon cancer).
| Cell Line | IC50 (µg/mL) |
|---|---|
| HepG2 | 4 |
| MCF-7 | 7 |
| HCT116 | 3 |
Studies have shown that structural modifications can enhance cytotoxicity, with certain analogues exhibiting IC50 values comparable to standard chemotherapy agents like doxorubicin .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, disrupting metabolic pathways.
- DNA Interaction : It has been suggested that this compound can bind to DNA, leading to interference with replication and transcription processes.
Study on Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of thiazole derivatives, this compound was tested alongside other derivatives. The results indicated that the compound significantly inhibited biofilm formation in Staphylococcus aureus, showcasing its potential as an antibacterial agent .
Anticancer Screening
Another study focused on the anticancer properties of thiazole derivatives revealed that compounds structurally related to this compound exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with reduced side effects .
特性
分子式 |
C7H5NOS |
|---|---|
分子量 |
151.19 g/mol |
IUPAC名 |
1-(1,3-thiazol-5-yl)but-2-yn-1-one |
InChI |
InChI=1S/C7H5NOS/c1-2-3-6(9)7-4-8-5-10-7/h4-5H,1H3 |
InChIキー |
GDWWVHNZICYHAI-UHFFFAOYSA-N |
正規SMILES |
CC#CC(=O)C1=CN=CS1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















